molecular formula C16H12INO2 B12880442 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol CAS No. 648896-60-0

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol

Cat. No.: B12880442
CAS No.: 648896-60-0
M. Wt: 377.18 g/mol
InChI Key: ALTWGZIIKCUULZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol typically involves the iodination of 5-(2-methoxyphenyl)quinolin-8-ol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming 5-(2-methoxyphenyl)quinolin-8-ol.

    Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5-(2-methoxyphenyl)quinolin-8-ol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial and anticancer effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-7-iodoquinolin-8-ol: Another quinoline derivative with similar structural features.

    5-Bromo-7-iodoquinolin-8-ol: A brominated analogue with comparable properties.

    5-(2-Methoxyphenyl)quinolin-8-ol: The non-iodinated parent compound.

Uniqueness

7-Iodo-5-(2-methoxyphenyl)quinolin-8-ol is unique due to the presence of both the iodo and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

648896-60-0

Molecular Formula

C16H12INO2

Molecular Weight

377.18 g/mol

IUPAC Name

7-iodo-5-(2-methoxyphenyl)quinolin-8-ol

InChI

InChI=1S/C16H12INO2/c1-20-14-7-3-2-5-10(14)12-9-13(17)16(19)15-11(12)6-4-8-18-15/h2-9,19H,1H3

InChI Key

ALTWGZIIKCUULZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=C(C3=C2C=CC=N3)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.